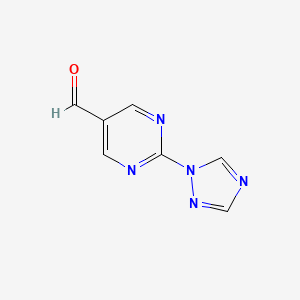

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde

Description

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 2-position and an aldehyde group at the 5-position. This structure combines two pharmacologically significant heterocycles: pyrimidine (a six-membered ring with two nitrogen atoms) and 1,2,4-triazole (a five-membered ring with three nitrogen atoms). The aldehyde group enhances its reactivity, making it a versatile intermediate for synthesizing derivatives via nucleophilic addition or condensation reactions .

The compound’s structural motifs are associated with diverse biological activities. Pyrimidine derivatives are prevalent in nucleic acid analogs and antifungal agents, while 1,2,4-triazole-containing compounds are widely used in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals (e.g., antifungals like itraconazole) .

Properties

Molecular Formula |

C7H5N5O |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C7H5N5O/c13-3-6-1-9-7(10-2-6)12-5-8-4-11-12/h1-5H |

InChI Key |

LELXTMVIXGFXBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N2C=NC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of a pyrimidine derivative with a triazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution on the pyrimidine ring . The reaction mixture is then poured into crushed ice, neutralized with sodium carbonate (Na₂CO₃), and extracted with chloroform (CHCl₃) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles to form Schiff bases and related derivatives:

-

Reaction with primary amines : Forms imine derivatives under mild acidic or neutral conditions. For example, condensation with 4-aminoacetophenone yields 5-{[(4-acetylphenyl)imino]methyl}-6-aminopyrimidine .

-

Hydrazine derivatives : Produces hydrazones (e.g., 5-substituted carbaldehyde-6-aminopyrimidine derivatives) via reflux in ethanol .

Key Conditions :

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux (78°C) | Hydrazones | 65–85% |

| 4-Aminoacetophenone | DMF | 80°C | Imine derivatives | 72% |

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, often followed by cyclization:

-

Thiosemicarbazide : Forms 5-(5-thioxo-triazol-3-yl)-6-aminopyrimidine via cyclocondensation .

-

Malononitrile : Generates cyanohydrazonoacetamide derivatives under basic conditions .

Mechanistic Insight :

The aldehyde’s electrophilic carbon reacts with nucleophiles (e.g., -NH₂, -SH), followed by intramolecular cyclization to form fused heterocycles .

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing polyheterocyclic systems:

-

With thiourea : Forms ethyl bipyrimidine-5-carboxylate in the presence of ethyl acetoacetate .

-

With 2-cyanoacetohydrazide : Produces 3-(6-aminopyrimidine-5-yl)pyrazole-4-carboxamide .

Example Reaction Pathway :

-

Aldehyde reacts with thiourea to form a thiosemicarbazone intermediate.

-

Cyclization with ethyl acetoacetate yields a fused pyrimidine-pyrazole system .

Coupling Reactions in Drug Design

The aldehyde is utilized in coupling reactions to develop bioactive molecules:

-

Kinase inhibitors : Reacts with amines to form triazole-pyrimidine carboxamides, which inhibit CSNK2A1 kinase via hydrogen bonding with Val116 .

-

Antiviral agents : Coupling with carbonyl chlorides generates triazolopyrimidine derivatives that disrupt influenza A virus polymerase (PA-PB1 interaction) .

Biological Activity Data :

| Compound | Target | IC₅₀ (μM) | Application |

|---|---|---|---|

| Triazolopyrimidine-carboxamide | PA-PB1 interface | 1.29–4.30 | Anti-influenza |

| Pyrazolo[1,5-a]pyrimidine | CSNK2A1 kinase | <0.1 | Cancer therapy |

Halogenation and Functionalization

The pyrimidine ring undergoes electrophilic substitution:

-

Nitration : Introduces nitro groups at the 5-position using HNO₃/H₂SO₄, enhancing reactivity for further functionalization.

-

Phosphorus oxyhalides : Facilitate halogenation (e.g., Cl, Br) at the 7-position, critical for agrochemical synthesis .

Industrial-Scale Optimization :

-

Continuous flow reactors improve yield and safety during nitro group introduction.

-

Halogenation with POCl₃ at 70–100°C achieves >90% conversion .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Scientific Research Applications

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to interact with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway.

Pathways Involved: It inhibits ER stress and apoptosis, as well as the NF-kB inflammatory pathway, leading to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

β-(1,2,4-Triazol-1-yl)-L-Alanine and Derivatives

- Structure : Features a 1,2,4-triazole substituent on a β-carbon of alanine.

- Applications: Metabolites of agrochemicals like myclobutanil (fungicide) and 3-amino-1,2,4-triazole (herbicide) .

- Comparison: Unlike 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde, these compounds lack the pyrimidine ring and aldehyde group. Their biological activity is tied to amino acid metabolism in plants, whereas the pyrimidine-aldehyde structure may target enzymes or receptors in fungal or mammalian systems .

Coumarin-Pyrimidine-Tetrazole Hybrids (e.g., Compounds 4i and 4j)

- Structure : Pyrimidine cores fused with coumarin (a benzopyrone) and tetrazole (a five-membered ring with four nitrogen atoms) groups .

- Applications: Potential fluorescence properties (from coumarin) and enhanced binding affinity (from tetrazole).

- Comparison : The absence of coumarin and tetrazole in this compound simplifies its structure but limits photophysical applications. However, its aldehyde group offers distinct reactivity for conjugation compared to coumarin’s rigid aromatic system .

Itraconazole-Related Mixtures

- Structure : Complex dioxolane-triazole derivatives with multiple aromatic and heterocyclic substituents .

- Applications : Antifungal activity via cytochrome P450 inhibition.

- Comparison : The simpler pyrimidine-triazole-aldehyde scaffold lacks the steric bulk and stereochemical complexity of itraconazole but may exhibit improved solubility and synthetic accessibility for derivatization .

Biological Activity

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine structure, contributing to its biological activity. The molecular formula is , and it has a molecular weight of 165.14 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been shown to inhibit various cancer cell lines through different mechanisms:

- Inhibition of ERK Signaling Pathway : Compounds similar to this compound have demonstrated significant inhibitory effects on the ERK signaling pathway. This results in decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to apoptosis in cancer cells (IC50 values ranging from 0.24 µM to 3.91 µM) .

- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in MGC-803 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Compounds with the triazole structure exhibit broad-spectrum antimicrobial activity. For example:

- Antibacterial Effects : Triazole derivatives have shown potent antibacterial properties against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Activity

Research indicates that derivatives of this compound may also possess anti-inflammatory properties:

- Inhibition of COX Enzymes : Certain triazole derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some compounds exhibited IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer proliferation and inflammation.

- Cellular Apoptosis Induction : The ability to induce apoptosis in cancer cells is a crucial factor for its anticancer properties. This is often mediated through the activation of caspases and other apoptotic pathways.

Case Studies

Several studies have documented the efficacy of triazole-based compounds:

Q & A

What are the most effective synthetic routes for preparing 2-(1H-1,2,4-triazol-1-yl)pyrimidine-5-carbaldehyde?

Level: Basic

Methodological Answer:

The compound can be synthesized via Vilsmeier-Haack formylation , a common method for introducing aldehyde groups into heterocyclic systems. For example, pyrazole carbaldehydes are prepared by reacting pyrazole derivatives with DMF/POCl₃, followed by hydrolysis . Alternatively, alkylation or nucleophilic substitution at the pyrimidine ring could introduce the triazole moiety. For instance, triazole-containing compounds like quinconazole (a pesticide) are synthesized by coupling triazole with halogenated quinazolinones under basic conditions . Optimization of solvent (e.g., DMF, THF) and temperature (60–100°C) is critical for yield improvement.

How should researchers characterize the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the aldehyde proton (δ ~9.8–10.2 ppm) and triazole/pyrimidine carbons. For example, pyrazole carbaldehydes show distinct aldehyde peaks in ¹H NMR .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) by single-crystal analysis, as demonstrated for pyrimidine derivatives in structural studies .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₆N₄O for this compound).

What are the key reactivity patterns of the carbaldehyde group in this compound?

Level: Basic

Methodological Answer:

The aldehyde group is highly reactive, enabling:

- Schiff Base Formation : React with amines (e.g., hydrazides) to form imine derivatives, as seen in pyrazole-carbaldehyde hydrazide syntheses for antimicrobial testing .

- Nucleophilic Addition : Grignard reagents or organometallics can add to the aldehyde, forming secondary alcohols.

- Oxidation/Reduction : The aldehyde can be oxidized to carboxylic acids or reduced to primary alcohols, though over-reduction of the triazole ring must be controlled .

How can researchers optimize reaction conditions for introducing the triazole moiety to pyrimidine?

Level: Advanced

Methodological Answer:

- Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole attachment. Compare yields with Pd-mediated coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the triazole, while additives like K₂CO₃ improve reaction rates .

- Temperature Gradients : Conduct reactions at 50–120°C and monitor via TLC/HPLC. For example, triazole-quinazolinone couplings achieve >80% yield at 80°C .

How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Level: Advanced

Methodological Answer:

- Deuterated Solvent Trials : Repeat NMR in DMSO-d₆ or CDCl₃ to assess solvent-induced shifts, as seen in pyrazole-carbaldehyde studies .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, especially if tautomerism (e.g., triazole ring proton exchange) occurs .

- Computational Validation : Compare experimental NMR/X-ray data with DFT-calculated chemical shifts or crystal packing simulations .

What computational strategies are recommended for studying this compound’s biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Screen against fungal CYP51 (a target of triazole antifungals like albaconazole ) using AutoDock Vina. Prioritize binding poses with strong hydrogen bonds to the heme cofactor .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to evaluate triazole interactions .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with antifungal activity .

What mechanisms underlie the antifungal activity of triazole-pyrimidine derivatives?

Level: Advanced

Methodological Answer:

Triazoles inhibit lanosterol 14α-demethylase (CYP51) , disrupting ergosterol synthesis in fungi. The pyrimidine ring may enhance membrane permeability, as seen in albaconazole’s improved bioavailability compared to fluconazole . Competitive binding studies (e.g., IC₅₀ assays) and site-directed mutagenesis of CYP51 can validate target engagement .

How does the compound’s stability vary under different storage conditions?

Level: Advanced

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for carbaldehydes ).

- Light Sensitivity : Store in amber vials at -20°C, as UV exposure may degrade the aldehyde to carboxylic acid .

- Humidity Control : Use desiccants to prevent hydrolysis of the aldehyde group, which is prone to hydrate formation in moist environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.